molecular formula C13H18N2OS B14089329 (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14089329
M. Wt: 250.36 g/mol
InChI Key: QGAYOFMBVSSSEF-BTDLBPIBSA-N
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Description

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a sulfinamide group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-1-(4-cyanophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and high throughput. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; typically conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles, such as amines or thiols; typically conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfinamide derivatives.

Scientific Research Applications

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes. The sulfinamide group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often facilitated by the chiral nature of the compound, which allows for selective binding to the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(1R)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activity and reactivity.

    N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group, leading to different chemical properties.

Uniqueness

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a tool in biochemical research .

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H18N2OS/c1-10(15-17(16)13(2,3)4)12-7-5-11(9-14)6-8-12/h5-8,10,15H,1-4H3/t10-,17-/m0/s1

InChI Key

QGAYOFMBVSSSEF-BTDLBPIBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)N[S@@](=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NS(=O)C(C)(C)C

Origin of Product

United States

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